molecular formula C15H12FN3OS B5663343 3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B5663343
M. Wt: 301.3 g/mol
InChI Key: YPCFWHOJOJKKAZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 3-(2-Bromophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 3-(2-Methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCFWHOJOJKKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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